Product packaging for 5,6-Diamino-3-methyluracil-d3(Cat. No.:CAS No. 1246816-74-9)

5,6-Diamino-3-methyluracil-d3

Cat. No.: B587760
CAS No.: 1246816-74-9
M. Wt: 159.163
InChI Key: KNGVGMVHBVVSCF-FIBGUPNXSA-N
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Description

Significance of Isotopic Labeling in Modern Scientific Inquiry

Isotopic labeling is a technique used to track the journey of an isotope through a reaction, metabolic pathway, or cell. wikipedia.orgstudysmarter.co.uk By replacing one or more atoms in a molecule of interest with its isotope, scientists can follow the molecule's transformation and interactions with remarkable precision. clearsynth.comcreative-proteomics.com This method is foundational to a variety of analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). wikipedia.orgnih.gov

In NMR, the introduction of isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can simplify complex spectra and enable the study of molecular structure and dynamics in ways not possible with their non-labeled counterparts. wikipedia.orgacs.org Mass spectrometry detects the mass difference between isotopes, allowing for the precise quantification of molecules in complex mixtures and the elucidation of metabolic pathways. wikipedia.orgcernobioscience.com The use of stable, non-radioactive isotopes like deuterium is particularly advantageous as it maintains the fundamental physicochemical properties of the target molecule while making it easily distinguishable. cernobioscience.com This has profound implications across diverse scientific fields, from drug development and metabolism studies to environmental science and proteomics. studysmarter.co.ukclearsynth.com

Overview of Uracil (B121893) Analogues in Fundamental Biological and Chemical Systems

Uracil is a fundamental component of ribonucleic acid (RNA), one of the building blocks of life. Its derivatives, known as uracil analogues, are molecules that are structurally similar to uracil and can participate in, or interfere with, biological processes involving this essential nucleobase. nih.govrsc.org These analogues are considered privileged structures in drug discovery due to their wide range of biological activities, including antiviral and anti-tumor properties. nih.gov

Scientists synthesize and study uracil analogues by modifying various positions on the pyrimidine (B1678525) ring, such as the N(1), N(3), C(5), and C(6) positions, to develop compounds with improved pharmacological properties like increased bioactivity and metabolic stability. nih.gov These modifications have led to the development of important therapeutic agents. beilstein-journals.orgmdpi.com Beyond therapeutic applications, uracil analogues serve as critical research tools. Their ability to interact with enzymes and other cellular components provides invaluable insights into fundamental biological mechanisms. rsc.orgresearchgate.net The capacity of uracil derivatives to form hydrogen bonds is also a key feature, influencing their self-organization and interaction within biological systems. rsc.org

Rationale for Deuteration at Specific Positions in Nucleobase Frameworks, with Emphasis on 5,6-Diamino-3-methyluracil-d3

The decision of where to place a deuterium label within a molecule is a strategic one, aimed at maximizing the utility of the isotopic marker for a specific research question. snnu.edu.cnacs.org In the case of this compound, the deuteration at the methyl group attached to the 3-position of the uracil ring is a prime example of this strategic labeling.

The primary reason for this specific deuteration is to create a stable internal standard for quantitative analysis, particularly in mass spectrometry-based studies. nih.govprinceton.edu During drug metabolism studies, for instance, a deuterated version of a metabolite can be added to a biological sample in a known quantity. cernobioscience.comnih.gov Because the deuterated and non-deuterated versions of the molecule behave almost identically during sample preparation and analysis but are distinguishable by their mass, the deuterated compound serves as a precise reference for quantifying the amount of the non-deuterated metabolite present. acs.orgprinceton.edu

Deuteration at a metabolically stable position, such as the methyl group in this compound, is crucial. If the deuterium atoms were placed at a position that is easily exchanged or modified by enzymes, the integrity of the isotopic label would be compromised, leading to inaccurate measurements. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. snnu.edu.cnacs.org This increased metabolic stability further enhances the reliability of deuterated compounds as internal standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N4O2 B587760 5,6-Diamino-3-methyluracil-d3 CAS No. 1246816-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-diamino-3-(trideuteriomethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-9-4(10)2(6)3(7)8-5(9)11/h6-7H2,1H3,(H,8,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGVGMVHBVVSCF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,6 Diamino 3 Methyluracil D3

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Pyrimidine (B1678525) Scaffolds

The introduction of deuterium at specific positions within a molecule, such as a pyrimidine, necessitates advanced synthetic methods to avoid isotopic scrambling and ensure high levels of incorporation at the target site. nih.gov The development of such precision-deuteration techniques is critical for creating well-defined deuterated building blocks for medicinal chemistry. nih.gov Two primary strategies are employed for this purpose: direct hydrogen isotope exchange on a pre-formed scaffold and the construction of the molecule from deuterated starting materials (de novo synthesis).

Hydrogen Isotope Exchange (HIE) represents an efficient, single-step method for the late-stage incorporation of hydrogen isotopes, offering a significant advantage over traditional multi-step synthetic approaches. acs.org This method involves the direct replacement of hydrogen atoms with deuterium on an existing molecular framework.

Recent advancements have highlighted the use of transition metal catalysis for HIE processes. nih.gov A notable approach involves the use of ruthenium nanoparticles as catalysts under mild reaction conditions with deuterium gas (D₂) as the isotopic source. nih.gov This technique has demonstrated a broad substrate scope and is effective for various nucleobase derivatives. nih.gov In addition to transition metals, alkali-metal bases have also emerged as a viable alternative for mediating HIE reactions, providing a different avenue for C-H activation and deuteration. nih.gov These catalytic systems are often crucial for achieving high isotopic incorporation, which can be challenging in equilibrium-based HIE reactions. nih.gov

HIE MethodCatalyst/ReagentIsotope SourceKey Advantages
Transition Metal CatalysisRuthenium NanoparticlesD₂ GasMild conditions, wide substrate scope nih.gov
Base-Mediated ExchangeAlkali-Metal Bases (e.g., K₂CO₃)D₂OAlternative to transition metals, potential for regioselectivity nih.gov

An alternative to HIE is the de novo synthesis pathway, which constructs the pyrimidine ring from simple, acyclic precursors that are already deuterated. The de novo pyrimidine synthesis pathway is a fundamental biochemical process that builds the pyrimidine ring from basic components like glutamine, carbon dioxide, and aspartate. nih.gov In a chemical synthesis context, this approach involves designing a synthetic route where one or more of the key building blocks contains the desired deuterium atoms.

This strategy offers precise control over the location and number of deuterium atoms in the final product. The pharmaceutical industry increasingly utilizes this approach by creating new medicines from well-defined deuterated building blocks. nih.govenamine.net The availability of a wide range of deuterated starting materials, such as trideuteromethyl iodide (CD₃I), is crucial for this methodology. researchgate.net By incorporating these labeled precursors early in the synthetic sequence, the final pyrimidine scaffold is assembled with the deuterium label already in place, eliminating the need for a separate, late-stage deuteration step.

Precursor Chemistry and Advanced Synthetic Routes to Deuterated 5,6-Diaminouracil (B14702) Analogues

The synthesis of 5,6-Diamino-3-methyluracil-d3 relies on the preparation of key intermediates, including its non-deuterated counterpart, and specific methodologies to introduce the deuterium label at the N3-methyl position.

The synthesis of 5,6-diaminouracil derivatives is a well-established process in heterocyclic chemistry. nih.gov A common and effective route to 5,6-diaminouracils begins with the nitrosation of a 6-aminouracil (B15529) precursor at the C5 position. orgsyn.org

For the 3-methyl analog, the synthesis starts with 6-Amino-3-methyluracil. This precursor is treated with a nitrosating agent, typically sodium nitrite (B80452) in an acidic solution, to form the highly colored 6-Amino-5-nitroso-3-methyluracil intermediate. This reaction is an electrophilic substitution that targets the electron-rich C5 position of the pyrimidine ring. The subsequent step involves the reduction of the nitroso group to an amino group. A common reducing agent for this transformation is sodium hydrosulfite (sodium dithionite), which efficiently bleaches the color of the nitroso compound to yield the desired 5,6-Diamino-3-methyluracil. orgsyn.org This non-deuterated intermediate serves as the direct precursor for the final deuteration step.

StepStarting MaterialReagentIntermediate/Product
1. Nitrosation6-Amino-3-methyluracilSodium Nitrite (NaNO₂) in acid6-Amino-5-nitroso-3-methyluracil
2. Reduction6-Amino-5-nitroso-3-methyluracilSodium Hydrosulfite (Na₂S₂O₄)5,6-Diamino-3-methyluracil orgsyn.org

The "-d3" designation in this compound specifies that the three hydrogen atoms of the methyl group at the N3 position are replaced with deuterium. This trideuteromethylation is a key transformation that can be achieved through several methods.

One of the most direct approaches involves the use of a deuterated C1 building block, such as trideuteromethyl iodide (CD₃I). researchgate.net This method would typically involve the synthesis of a 5,6-diaminouracil scaffold lacking the N3-substituent, followed by alkylation of the N3-position with CD₃I.

Alternatively, if the synthesis starts with a precursor already containing a methyl group, direct HIE is less practical for an unactivated methyl group. Therefore, the de novo approach, starting with a deuterated methyl source, is often preferred. A powerful and increasingly popular strategy in medicinal chemistry is the site-selective installation of a trideuteromethyl group using specialized reagents. nih.gov This can involve "borrowing hydrogen" catalysis, where a catalyst temporarily removes hydrogen from an alcohol (like CD₃OH), forms an aldehyde intermediate, and then facilitates its reaction with a nucleophile before hydrogenating the adduct. nih.gov For the synthesis of this compound, the most straightforward route would involve alkylating a suitable uracil (B121893) precursor with a reagent like trideuteromethyl iodide to install the N-CD₃ group prior to the nitrosation and reduction steps. The replacement of a C-H bond with a more stable C-D bond at a metabolic site, such as an N-methyl group, is a common strategy to slow down metabolic pathways like N-demethylation. researchgate.net

Purification and Isolation Techniques for Achieving High Isotopic Enrichment

Following the synthesis of an isotopically labeled compound, purification is a critical step to remove chemical impurities and to ensure high isotopic enrichment. moravek.com The goal is to isolate the desired deuterated compound from any remaining non-deuterated or partially deuterated species.

High-Performance Liquid Chromatography (HPLC) is one of the most reliable and widely used techniques for the purification of labeled compounds. moravek.com It allows for the separation of the final product from unreacted starting materials and reaction byproducts with high resolution.

Once the compound is chemically pure, its isotopic enrichment must be verified. This is typically accomplished using analytical techniques such as:

Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio, making it ideal for confirming the incorporation of deuterium atoms, which increases the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the absence of signals at positions where deuterium has been incorporated. For example, in this compound, the characteristic singlet for the N-CH₃ group would be absent in the ¹H NMR spectrum, while ²H NMR could be used to directly observe the deuterium signal. moravek.com

These analytical methods are essential for quantifying the percentage of isotopic enrichment and ensuring the final product meets the required quality standards for its intended application. moravek.comacs.org

Advanced Spectroscopic and Computational Characterization of 5,6 Diamino 3 Methyluracil D3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the successful incorporation of isotopic labels and for elucidating the detailed molecular structure of the resulting compounds. For 5,6-Diamino-3-methyluracil-d3, both ¹H and ¹³C NMR provide critical data regarding the isotopic purity and the electronic environment of the nuclei.

¹H NMR Spectral Simplification through Deuterium (B1214612) Labeling

The primary and most immediate advantage of deuterium labeling in ¹H NMR is the simplification of the spectrum. studymind.co.uk In the case of this compound, the substitution of the N3-methyl protons with deuterium atoms results in the complete disappearance of the corresponding signal from the ¹H NMR spectrum. researchgate.net

In an unlabeled 5,6-Diamino-3-methyluracil sample, the N3-methyl protons would typically produce a singlet peak. The absence of this peak in the spectrum of the deuterated compound provides direct and unambiguous evidence of successful isotopic labeling at the intended site. researchgate.net This spectral simplification also aids in the clearer resolution and assignment of the remaining proton signals, such as those from the amino groups (-NH₂) and any residual solvent protons, by removing potential overlap. The analysis of residual protonated impurities, such as a -CH₂D group, can also be performed, though it requires high-resolution instrumentation and rigorous sample preparation.

Table 1: Comparison of Expected ¹H NMR Signals for Unlabeled and Deuterated 5,6-Diamino-3-methyluracil

Functional GroupExpected Signal in Unlabeled CompoundExpected Signal in this compoundRationale for Change
N3-Methyl (-CH₃) SingletAbsentReplacement of ¹H with non-NMR-active ²H (in standard ¹H NMR). studymind.co.uk
Amino (-NH₂) Broad SingletsBroad SingletsUnaffected by deuteration at the N3-methyl position.
N1-H SingletSingletUnaffected by deuteration at the N3-methyl position.

¹³C NMR and Analysis of Deuterium-Induced Coupling Phenomena

While ¹H NMR confirms the absence of protons, ¹³C NMR provides positive confirmation of the deuterated carbon and reveals details about its electronic environment. The carbon atom of the deuterated methyl group (-CD₃) exhibits two key features in the ¹³C NMR spectrum: an isotopic shift and a characteristic coupling pattern.

The replacement of hydrogen with deuterium typically induces a small upfield shift (to lower ppm values) for the directly attached carbon and, to a lesser extent, for carbons two or three bonds away. researchgate.netnih.gov This phenomenon, known as the deuterium isotope effect on ¹³C chemical shifts, arises from the lower zero-point vibrational energy of the C-D bond compared to the C-H bond. researchgate.net

Furthermore, since deuterium is a spin-1 nucleus, it couples to the ¹³C nucleus, splitting the signal into a multiplet. For a -CD₃ group, the ¹³C signal is split into a triplet of triplets (a nonet) due to coupling with three equivalent deuterium nuclei, following the 2nI+1 rule where n=3 and I=1. However, due to quadrupolar relaxation of deuterium, this signal is often observed as a broadened triplet with a 1:1:1 intensity ratio. organicchemistrydata.org

Table 2: Expected ¹³C NMR Characteristics for the N3-Methyl Carbon

CharacteristicDescriptionSignificance
Isotopic Shift (ⁿΔC(D)) The ¹³C signal for the -CD₃ group is shifted slightly upfield compared to the -CH₃ signal in the unlabeled compound. nih.govConfirms the presence of deuterium and provides insight into the vibrational and electronic structure. researchgate.net
Spin-Spin Coupling The signal for the -CD₃ carbon appears as a multiplet (typically a triplet) due to ¹J(¹³C, ²H) coupling. organicchemistrydata.orgProvides definitive evidence of the C-D bonds and confirms the site of deuteration.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a complementary method for characterizing the structure and bonding within this compound. These methods are particularly sensitive to isotopic substitution. nih.gov

Elucidation of Deuterium-Induced Isotopic Shifts in Vibrational Modes

The substitution of hydrogen (atomic mass ~1) with deuterium (atomic mass ~2) significantly increases the reduced mass of the vibrating groups. According to Hooke's law for a harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Consequently, vibrational modes involving the N3-methyl group in this compound are expected to shift to lower wavenumbers (a red shift) compared to the unlabeled compound. acs.org

The most prominent shifts would be observed for the C-D stretching and bending modes of the -CD₃ group. For instance, C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region, whereas C-D stretching vibrations are found at significantly lower frequencies, around 2100-2200 cm⁻¹. Similarly, the bending (scissoring, rocking, wagging) vibrations of the methyl group will also show a discernible shift to lower energy. researchgate.net These predictable isotopic shifts provide strong confirmatory evidence for the successful deuteration of the molecule. acs.org

Correlation with Density Functional Theory (DFT) Calculations for Comprehensive Mode Assignment

While experimental spectra provide the vibrational frequencies, assigning these frequencies to specific molecular motions can be complex, especially in a molecule with multiple functional groups like this compound. Density Functional Theory (DFT) calculations are a powerful computational tool used to predict and visualize the vibrational modes of a molecule. nih.gov

By creating a computational model of this compound, researchers can calculate its theoretical vibrational spectrum. nih.govnih.gov The calculated frequencies, after applying a suitable scaling factor to account for anharmonicity and basis set limitations, can be directly compared with the experimental FT-IR and Raman spectra. nih.gov This correlation allows for a comprehensive and reliable assignment of each observed band to a specific vibrational mode (e.g., C=O stretching, NH₂ scissoring, pyrimidine (B1678525) ring deformation). nih.govresearchgate.net Furthermore, DFT calculations can precisely predict the magnitude of the isotopic shifts for each mode upon deuteration, strengthening the interpretation of the experimental data. nih.gov Studies on the parent compound, 5,6-diamino uracil (B121893), have demonstrated the effectiveness of DFT methods (like B3LYP with a 6-311+G** basis set) in interpreting its vibrational spectra. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the definitive confirmation of the molecular formula and the assessment of isotopic purity of labeled compounds. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). longdom.org

This precision allows for the unambiguous determination of a compound's elemental composition. longdom.orgacs.org For this compound, HRMS can distinguish its exact mass from that of the unlabeled compound or from other potential impurities with very similar nominal masses. The theoretical exact mass of the [M+H]⁺ ion for C₅H₈N₄O₂ (unlabeled) is 171.06180, while for C₅H₅D₃N₄O₂ (deuterated), it is 174.08058. HRMS can easily resolve this mass difference, confirming the incorporation of three deuterium atoms.

Furthermore, HRMS can be used to quantify the level of isotopic enrichment. By analyzing the relative intensities of the mass signals corresponding to the unlabeled (M), partially deuterated (M+1, M+2), and fully deuterated (M+3) species, the percentage of isotopic purity can be accurately determined. nih.gov This capability is essential for applications where a high degree of isotopic labeling is required. acs.org

Table 3: Theoretical Exact Masses for Isotopic Variants of 5,6-Diamino-3-methyluracil ([M+H]⁺)

CompoundMolecular FormulaTheoretical Exact Mass (m/z)
Unlabeled C₅H₉N₄O₂⁺171.06180
d1-Isotopomer C₅H₈DN₄O₂⁺172.07435
d2-Isotopomer C₅H₇D₂N₄O₂⁺173.08063
d3-Isotopomer C₅H₆D₃N₄O₂⁺174.08691

Applications of 5,6 Diamino 3 Methyluracil D3 in Mechanistic and Metabolic Research

Utilization in Metabolic Pathway Elucidation and Flux Analysis

Stable isotope labeling is a powerful technique for dissecting metabolic pathways and quantifying the flow of metabolites through these networks. clockss.org The introduction of deuterium (B1214612) atoms into 5,6-Diamino-3-methyluracil provides a distinct mass signature that can be traced using mass spectrometry-based analytical methods.

While direct studies tracing the metabolic fate of 5,6-Diamino-3-methyluracil-d3 are not extensively documented, its structural similarity to endogenous pyrimidines and its relationship to purine (B94841) metabolism make it a potential tracer for these pathways. mhmedical.comthieme-connect.de A closely related compound, 5-acetylamino-6-amino-3-methyluracil (B11769) (AAMU), is a known major metabolite of caffeine (B1668208), a purine alkaloid. nih.gov The deuterated version of AAMU has been utilized in metabolic studies of caffeine, indicating that isotopically labeled diaminouracil derivatives can effectively trace the biotransformation steps within the purine degradation pathway. researchgate.net By administering this compound, researchers could potentially follow its conversion to subsequent metabolites, thereby elucidating enzymatic steps and identifying novel metabolic intermediates in both pyrimidine (B1678525) and purine metabolism. This approach is crucial for understanding the complex network of reactions that govern nucleotide synthesis and degradation. nih.gov

In quantitative metabolomics, stable isotope-labeled compounds are considered the gold standard for use as internal standards. researchgate.net Their chemical and physical properties are nearly identical to the endogenous analyte, but they are distinguishable by mass spectrometry. This allows for accurate correction of variations in sample preparation and instrument response. A related deuterated compound, 5-Acetylamino-6-amino-3-methyluracil-d3, is employed as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies of caffeine and its metabolites. researchgate.net Given this precedent, this compound is an ideal candidate for use as an internal standard in the quantification of its non-deuterated form or other structurally similar pyrimidine and purine metabolites in biological samples such as urine and plasma. researchgate.netnih.gov

Table 1: Application of a Structurally Related Compound as an Internal Standard

Analyte Internal Standard Matrix Analytical Method

Investigation of Enzymatic Reaction Mechanisms and Substrate Transformations

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.govresearchgate.net

The cleavage of a carbon-deuterium (C-D) bond requires more energy than the cleavage of a carbon-hydrogen (C-H) bond. wikipedia.org If the cleavage of the methyl C-H bonds in 5,6-Diamino-3-methyluracil is part of the rate-limiting step of an enzymatic reaction, then the deuterated compound, this compound, will react more slowly than its non-deuterated counterpart. By comparing the reaction rates of the two isotopologues, researchers can determine if C-H bond breaking is a rate-determining step in the enzymatic transformation. rutgers.edu This information is critical for understanding the catalytic mechanism of enzymes involved in pyrimidine and purine metabolism. For instance, KIE studies using deuterated uracil (B121893) have been instrumental in elucidating the transition-state structure for the enzymatic cleavage of the glycosidic bond in deoxyuridine by uracil DNA glycosylase. acs.org

Table 2: Theoretical Kinetic Isotope Effects in Different Reaction Mechanisms

Type of KIE Description Typical kH/kD Values
Primary KIE Isotopic substitution at a bond that is broken or formed in the rate-determining step. > 1

Precursor in the Synthesis of Deuterated Complex Biomolecules and Chemical Analogs

Deuterated compounds are increasingly used in the development of pharmaceuticals due to their potential for improved metabolic stability and pharmacokinetic profiles. The replacement of hydrogen with deuterium at sites of metabolic oxidation can slow down the rate of drug metabolism, leading to longer half-life and reduced formation of potentially toxic metabolites. researchgate.net this compound can serve as a valuable deuterated building block for the synthesis of more complex bioactive molecules, including novel drugs and chemical probes. nih.govnih.gov Its di-amino functionality provides reactive sites for further chemical modifications, allowing for its incorporation into larger molecular scaffolds. The synthesis of deuterated heterocycles is an active area of research, and the use of pre-labeled starting materials like this compound can simplify the synthetic route to complex deuterated targets. nih.govnih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
5-acetylamino-6-amino-3-methyluracil (AAMU)
5-Acetylamino-6-amino-3-methyluracil-d3
Caffeine
Uracil

Preparation of Labeled Pteridines, Purines, and Other Nitrogen Heterocycles

5,6-Diaminouracil (B14702) derivatives are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The strategic placement of deuterium atoms in this compound makes it an ideal starting material for the preparation of labeled pteridines and purines. These labeled molecules are instrumental in studying biosynthetic pathways and enzymatic mechanisms. For instance, the conversion of purines to pteridines, a key process in the biosynthesis of essential cofactors like tetrahydrobiopterin, can be investigated using isotopically labeled precursors. umich.edu The deuterium label acts as a spectroscopic marker, allowing researchers to follow the transformation of the uracil core into the more complex pteridine (B1203161) or purine ring systems.

The synthesis of various nitrogen heterocycles often involves multi-step reactions. rsc.org For example, 5,6-diaminouracils can be condensed with various reagents to form fused pyrimidine systems. The presence of the deuterated methyl group provides a stable isotopic label that can be tracked throughout these synthetic sequences. This approach has been utilized to create a library of labeled compounds for use as internal standards in mass spectrometry-based metabolic studies or as probes in nuclear magnetic resonance (NMR) spectroscopy.

Synthesis of Deuterated Oligonucleotides and Nucleosides for Structural and Functional Studies

The incorporation of deuterium-labeled nucleosides into oligonucleotides is a powerful technique for simplifying complex NMR spectra and for detailed structural analysis of nucleic acids and their interactions with proteins. biosyn.com this compound can serve as a precursor for the synthesis of deuterated thymidine (B127349) analogues or other modified nucleosides.

The process typically involves the chemical modification of the uracil ring, followed by glycosylation to introduce the deoxyribose sugar moiety, and subsequent phosphorylation to yield the corresponding nucleotide. This deuterated nucleotide can then be incorporated into synthetic DNA or RNA strands at specific positions using solid-phase synthesis methods. nih.gov The resulting deuterated oligonucleotides are invaluable for studying DNA and RNA structure, dynamics, and recognition by enzymes and other binding partners. biosyn.com The simplification of the NMR spectra arises from the different magnetic properties of deuterium compared to hydrogen, which can help to resolve overlapping signals and provide clearer structural insights.

Contributions to Structural Biology Studies of Biomolecules

The application of this compound and its derivatives extends significantly into the realm of structural biology, where understanding the three-dimensional architecture of biomolecules is paramount.

Enhanced Resolution and Simplification in Solution and Solid-State NMR of Biomolecular Complexes

Isotope labeling with deuterium is a cornerstone of modern NMR spectroscopy for the study of large biomolecules and their complexes. biosyn.com The introduction of deuterium at specific sites, such as the methyl group in this compound, can dramatically improve the quality and information content of NMR spectra.

In solution NMR, the primary benefit of deuteration is the reduction of spectral complexity and the narrowing of resonance lines. This is particularly advantageous for larger proteins and nucleic acids, where severe signal overlap often hampers analysis. By replacing protons with deuterons, which have a much smaller gyromagnetic ratio, the extensive network of proton-proton dipolar couplings is significantly reduced. This leads to sharper signals and allows for the application of more advanced NMR experiments to probe molecular structure and dynamics.

In solid-state NMR, deuteration is equally crucial for enhancing spectral resolution. The strong dipolar couplings between abundant protons in solid samples lead to broad, featureless spectra. Selective deuteration, or perdeuteration (labeling all non-exchangeable proton sites), effectively mitigates this line broadening, enabling the determination of high-resolution structures of membrane proteins, amyloid fibrils, and other challenging biological assemblies. The use of precursors like this compound allows for the strategic introduction of deuterium into specific building blocks of these complex systems.

Table 1: Applications of Deuterated Compounds in NMR Spectroscopy

Application AreaTechniqueBenefit of DeuterationExample Compound
Protein StructureSolution NMRReduced spectral overlap, sharper resonance linesDeuterated amino acids
Nucleic Acid DynamicsSolution NMRSimplified spectra for studying conformational changesDeuterated oligonucleotides biosyn.com
Membrane Protein StructureSolid-State NMRReduced dipolar coupling, enhanced spectral resolutionPerdeuterated proteins
Biomolecular InteractionsBothProbing specific sites of interaction through isotopic labelingThis compound derivatives

Theoretical and Computational Investigations on 5,6 Diamino 3 Methyluracil D3 and Its Reactions

Quantum Chemical Studies of Electronic Structure, Reactivity, and Isotopic Effects

Quantum chemical studies offer profound insights into the intrinsic properties of molecules like 5,6-Diamino-3-methyluracil-d3. These computational approaches allow for the detailed examination of electronic structure, which in turn governs the molecule's reactivity and the subtle effects introduced by isotopic substitution.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, including molecules of biological interest. aip.orgarxiv.org It provides a balance between computational cost and accuracy, making it suitable for studying molecules like this compound. DFT calculations are instrumental in determining the ground state properties and optimizing molecular geometries.

Table 1: Representative Calculated Ground State Properties of Uracil (B121893) Derivatives using DFT This table is illustrative and based on typical values found in DFT studies of similar compounds.

ParameterCalculated Value (Illustrative)Method/Basis Set
C4=O8 Bond Length~1.22 ÅB3LYP/6-311+G
N1-C2 Bond Length~1.38 ÅB3LYP/6-311+G
C5-C6 Bond Length~1.36 ÅB3LYP/6-311+G
N1-C2-N3 Bond Angle~115°B3LYP/6-311+G

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netirjweb.com

For this compound, the amino groups at the C5 and C6 positions are expected to significantly influence the FMOs. These electron-donating groups will likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Computational studies on substituted uracils have shown that the nature and position of substituents have a marked effect on the frontier orbitals. worldscientific.comrsc.org

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ajchem-a.com These include:

Ionization Potential (I): Approximated as -EHOMO. biorxiv.org

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Potential (μ): Calculated as -(I + A) / 2. This describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Calculated as μ² / (2η). This index measures the propensity of a species to accept electrons.

Table 2: Illustrative Frontier Molecular Orbital Data and Reactivity Descriptors Values are hypothetical and for illustrative purposes based on related compounds.

DescriptorValue (eV)Interpretation
EHOMO-5.8Electron-donating ability
ELUMO-1.2Electron-accepting ability
HOMO-LUMO Gap (ΔE)4.6Indicates chemical reactivity and stability
Chemical Hardness (η)2.3Resistance to change in electron distribution
Electrophilicity Index (ω)3.0Propensity to act as an electrophile

Simulation of Reaction Pathways and Transition States Involving Deuterated Analogues

Computational chemistry provides powerful tools to simulate the course of chemical reactions, map out potential energy surfaces, and identify transition states. This is particularly valuable for understanding reactions involving deuterated analogues like this compound, where isotopic effects can influence reaction rates and mechanisms.

Hydrogen-deuterium exchange (HDX) is a fundamental process that can be modeled computationally to understand reaction mechanisms and site selectivity. ed.ac.ukresearchgate.netnih.gov For uracil and its derivatives, deuterium (B1214612) exchange can occur at various positions, and computational models can predict which sites are most favorable for exchange. These models can elucidate the role of catalysts and solvent molecules in facilitating the exchange process. researchgate.net

For example, studies on uracil derivatives have shown that deuterium exchange at the C5 position can be subject to both specific and general base catalysis. Computational modeling can simulate the interaction of the uracil derivative with hydroxide ions or other bases, map the reaction pathway for proton abstraction, and calculate the activation energy for the process. By comparing the activation energies for exchange at different sites, the site selectivity can be predicted. The presence of the amino groups in this compound will significantly influence the electronic environment of the pyrimidine (B1678525) ring, and computational models can predict how this affects the acidity of the various C-H and N-H protons, and thus the site selectivity of deuterium exchange.

Computational methods are invaluable for exploring the energetic landscape of chemical reactions, including derivatization and biotransformation. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a reaction.

For this compound, derivatization reactions could involve acylation or alkylation of the amino groups. Computational models can be used to study the mechanism of these reactions, for example, by simulating the approach of an acylating agent and identifying the transition state for the formation of a new amide bond. Ab initio calculations have been used to investigate the reactivity of uracil derivatives in different solvents, showing that solvent polarity can significantly affect the Gibbs energies of activation. acs.orgnih.gov

Biotransformation reactions, which are metabolic processes occurring in biological systems, can also be modeled. science.govcftri.res.inmdpi.com For instance, the oxidation of the methyl group or reactions involving the amino groups, potentially catalyzed by enzymes like cytochrome P450, can be investigated. nih.gov Computational models can help predict the most likely metabolites by comparing the activation energies for different possible reaction pathways.

Advanced Computational Techniques for Spectroscopic Prediction and Interpretation

Computational chemistry plays a crucial role in predicting and interpreting various types of spectra, which is essential for the structural elucidation of molecules like this compound. cardiff.ac.uk These techniques can simulate spectra that can be compared with experimental data, aiding in the assignment of spectral features and confirming molecular structures.

DFT calculations are widely used to predict vibrational spectra (infrared and Raman). nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often scaled to better match experimental values. For this compound, computational prediction of the vibrational spectra would be particularly useful for identifying the vibrational modes associated with the C-D bonds in the deuterated methyl group. Theoretical predictions can also help to understand the isotopic effects on the vibrational frequencies. northwestern.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structure determination, and computational methods can predict NMR chemical shifts and coupling constants. researchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.govrsc.org For this compound, computational prediction of the 1H and 13C NMR spectra would be essential for assigning the signals, especially for the deuterated methyl group which would be absent in the 1H NMR spectrum. Theoretical calculations can also predict the effect of deuteration on the chemical shifts of neighboring nuclei, which is a known isotopic effect. acs.orgacs.orgucl.ac.uk

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups Frequencies are hypothetical and for illustrative purposes.

Functional GroupVibrational ModePredicted Wavenumber (cm-1)
N-H (Amine)Stretching3300 - 3500
C=O (Uracil Ring)Stretching1650 - 1750
C-D (Methyl-d3)Stretching2100 - 2250
C-NStretching1250 - 1350

Emerging Research Directions and Future Perspectives

Development of Novel and More Efficient Deuteration Strategies for Uracil (B121893) Derivatives

The synthesis of deuterated molecules like 5,6-Diamino-3-methyluracil-d3 is foundational to their application. Historically, the incorporation of deuterium (B1214612) into organic molecules has been a complex and often costly process. clearsynth.com However, the rising demand for deuterated compounds in fields ranging from medicinal chemistry to materials science is spurring the development of more efficient and selective deuteration methods for uracil and its derivatives. acs.orgmdpi.com

Current research focuses on several key areas:

Metal-Catalyzed H/D Exchange: Researchers are exploring various transition metal catalysts to facilitate the direct exchange of hydrogen atoms with deuterium from sources like heavy water (D₂O). mdpi.com This approach offers the potential for high selectivity, allowing deuterium to be placed at specific molecular positions, which is crucial for maximizing the kinetic isotope effect.

Hydrothermal Conditions: The use of high-temperature D₂O (subcritical or supercritical) is another promising strategy for perdeuteration, aiming to replace all non-exchangeable hydrogen atoms with deuterium. mdpi.com

Biosynthesis: For complex biomolecules, biosynthesis using living organisms or isolated enzymes fed with deuterated precursors is an effective method. This can produce highly deuterated proteins and other biological macromolecules. nih.gov

The ideal deuteration method should be rapid, cost-effective, and allow for high levels of deuterium incorporation without compromising the compound's structural integrity. mdpi.com Advances in these synthetic strategies will make deuterated uracil derivatives more accessible for widespread research and application.

Exploration of this compound in Advanced Materials Science Research

The application of deuterated organic compounds in materials science is a rapidly growing field. acs.org The substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of a material due to the stronger C-D bond compared to the C-H bond. This "isotope effect" can be harnessed to enhance material performance and longevity. zeochem.com

For a compound like this compound, potential applications in materials science are being explored, particularly in the realm of organic electronics. Deuteration has been shown to improve the properties of Organic Light-Emitting Diodes (OLEDs) by increasing their stability and operational lifetime. acs.orgzeochem.com The stronger C-D bonds are less susceptible to vibrational degradation, a key failure mechanism in OLEDs. zeochem.com The uracil scaffold, with its rich electronic properties, makes its deuterated derivatives interesting candidates for new organic semiconductor materials.

Potential Application AreaEffect of DeuterationRationale
Organic Light-Emitting Diodes (OLEDs) Increased lifetime and efficiencyStronger C-D bonds reduce non-radiative decay pathways and enhance molecular stability. zeochem.com
Organic Photovoltaics (OPVs) Enhanced stabilityReduced susceptibility to photodegradation, leading to longer device operational times.
Fluorophores Improved quantum yieldThe kinetic isotope effect can suppress vibrational quenching of the excited state, leading to brighter fluorescence. acs.org

Future research will likely involve synthesizing polymers and other advanced materials incorporating this compound and other deuterated uracil derivatives to evaluate their performance in these and other applications.

Interdisciplinary Applications in Chemical Biology, Systems Biology, and Precision Research

Deuterated compounds are invaluable tools in the life sciences, serving as tracers to elucidate metabolic pathways and as strategic modifications to improve the properties of bioactive molecules. clearsynth.comsymeres.com

Chemical Biology: In chemical biology, deuterated molecules like this compound can be used as probes to study enzyme mechanisms and protein-ligand interactions. The kinetic isotope effect can reveal rate-limiting steps in enzymatic reactions. Furthermore, hydrogen-deuterium exchange (HDX) coupled with mass spectrometry is a powerful technique to study protein conformation and dynamics. europeanpharmaceuticalreview.com

Systems Biology and Metabolomics: Stable isotope labeling is a cornerstone of metabolomics. Deuterated metabolites are used as internal standards for quantitative mass spectrometry, enabling precise measurement of metabolite concentrations in complex biological samples. acs.orgsymeres.com Deuterium metabolic imaging (DMI) is an emerging non-invasive MRI-based technique that uses deuterated tracers like D-glucose to visualize metabolic pathways in vivo, offering significant potential for diagnosing and monitoring diseases like cancer. nih.govnih.gov

Precision Research and Drug Development: The "deuterium switch" is a strategy in medicinal chemistry where hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium. nih.gov This can slow down the rate of metabolism, leading to a longer half-life, reduced dosing frequency, and potentially fewer toxic metabolites. zeochem.comsymeres.comnih.gov This approach has led to FDA-approved drugs like deutetrabenazine and deucravacitinib. nih.gov Uracil derivatives are a well-established class of bioactive compounds, particularly in antiviral and anti-cancer therapies. nih.govnih.gov Therefore, deuterated analogs such as this compound represent promising candidates for developing next-generation therapeutics with improved pharmacokinetic profiles.

Methodological Advancements in Analytical Characterization of Deuterated Metabolites and Biomolecules

The increasing use of deuterated compounds necessitates sophisticated analytical techniques to accurately determine the location and extent of deuterium incorporation and to quantify these molecules in biological matrices.

Mass Spectrometry (MS): MS is a primary tool for analyzing deuterated compounds.

High-Resolution Mass Spectrometry (HRMS): Allows for the differentiation of deuterated molecules from their non-deuterated counterparts based on their precise mass difference.

Tandem Mass Spectrometry (MS/MS): Used to determine the specific sites of deuteration within a molecule by analyzing its fragmentation patterns. researchgate.net

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique probes the solvent accessibility of amide hydrogens in proteins, providing insights into protein structure, conformation, and interactions. europeanpharmaceuticalreview.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another critical tool for the characterization of deuterated compounds.

²H NMR: Directly detects the deuterium nucleus, providing information about the chemical environment of the deuterium atoms.

¹H NMR: The disappearance of a signal in the proton NMR spectrum after deuteration confirms the site of isotopic substitution.

¹³C NMR: Can also be used to observe changes in the carbon spectrum due to the coupling with deuterium.

It is challenging to separate isotopic impurities like isotopologues and isotopomers, which can affect the safety and efficacy of deuterated drugs. bvsalud.org Therefore, ongoing research is focused on improving the resolution and sensitivity of these analytical methods to ensure the quality and purity of deuterated compounds used in research and medicine. bvsalud.org

Analytical TechniqueApplication in Deuterated Compound AnalysisKey Information Provided
Mass Spectrometry (MS) Quantification, identification, and structural elucidation.Isotopic purity, sites of deuteration, metabolic fate. researchgate.netacs.org
Nuclear Magnetic Resonance (NMR) Structural confirmation and purity assessment.Precise location of deuterium atoms, molecular structure. symeres.com
Liquid Chromatography (LC) Separation of deuterated compounds from complex mixtures.Isolation and purification prior to MS or NMR analysis. researchgate.net

Future advancements will likely focus on integrating these techniques and developing novel methodologies for the high-throughput analysis of deuterated biomolecules, further enabling their application in systems biology and precision medicine.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5,6-Diamino-3-methyluracil-d3 in laboratory settings?

  • Methodological Answer : Strict adherence to PPE (gloves, lab coats, safety goggles) is required to avoid skin/eye contact. Waste must be segregated and disposed via certified biohazard waste services to prevent environmental contamination. Experimental areas should be well-ventilated, and spills neutralized with inert absorbents . Safety data sheets confirm it is not classified as hazardous under EC directives, but precautionary measures are advised .

Q. What synthetic routes are employed for preparing this compound?

  • Methodological Answer : Synthesis typically involves deuterium incorporation via isotopic exchange or modified precursors (e.g., deuterated methylamine derivatives). Purification steps include recrystallization or chromatography to achieve >99% isotopic purity. NMR and mass spectrometry are critical for verifying deuterium placement and structural integrity .

Q. Which analytical techniques validate the isotopic purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) detects deuterium incorporation ratios, while 1H^1H-NMR confirms absence of proton signals at deuterated sites. HPLC with UV detection (e.g., 205 nm) monitors purity, as demonstrated for structurally related deuterated vitamin D3 analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for deuterated uracil derivatives?

  • Methodological Answer : Contradictions in peak splitting or integration may arise from incomplete deuteration or isotopic scrambling. Strategies include:

  • Conducting 2H^2H-NMR or heteronuclear correlation spectroscopy (HSQC) to confirm deuterium positions.
  • Cross-referencing with X-ray crystallography data (if crystalline) to validate molecular geometry .
  • Re-evaluating synthetic conditions (e.g., reaction temperature, solvent) to minimize side reactions .

Q. What strategies minimize isotopic scrambling during synthesis of this compound?

  • Methodological Answer : Use of aprotic solvents (e.g., DMF, DMSO) reduces proton exchange. Low-temperature reactions (<0°C) and deuterated reagents (e.g., CD3_3OD) prevent back-exchange. Post-synthesis, rapid lyophilization or storage under inert atmospheres preserves isotopic stability .

Q. How does deuterium substitution impact the compound’s reactivity in nucleophilic reactions compared to the non-deuterated analog?

  • Methodological Answer : Kinetic isotope effects (KIE) may slow reaction rates at deuterated sites. For example, in alkylation or acylation reactions, deuterium at the 3-methyl position could reduce steric accessibility. Comparative studies using 13C^{13}C-labeling or isotopic tracing are recommended to quantify KIE .

Data Interpretation & Experimental Design

Q. How should researchers design experiments to assess metabolic stability of this compound in biological systems?

  • Methodological Answer : Use LC-MS/MS with stable isotope-labeled internal standards (e.g., 13C^{13}C-analogs) to distinguish endogenous metabolites. Incubate the compound with liver microsomes or hepatocytes, and monitor deuterium retention via HRMS to assess metabolic lability .

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data across multiple studies?

  • Methodological Answer : Apply meta-analysis frameworks to harmonize datasets, accounting for variables like purity (e.g., high-purity vs. standard-grade compounds), assay conditions, and isotopic batch variations. Sensitivity analysis can identify outliers linked to synthetic or analytical inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.